Carbonisocyanatidic acid, phenylmethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters, including Carbonisocyanatidic acid, phenylmethyl ester, can be synthesized through several methods:
Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.
Reaction with Acid Chlorides: Acid chlorides react with alcohols to form esters.
Reaction with Acid Anhydrides: Acid anhydrides also react with alcohols to produce esters.
Industrial Production Methods
In industrial settings, esters are often produced using large-scale Fischer esterification or by reacting carboxylic acids with alcohols in the presence of acid catalysts . The choice of method depends on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbonisocyanatidic acid, phenylmethyl ester undergoes several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This involves the exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Typically involves lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields primary alcohols.
Transesterification: Forms different esters.
Scientific Research Applications
Carbonisocyanatidic acid, phenylmethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Carbonisocyanatidic acid, phenylmethyl ester involves nucleophilic acyl substitution reactions. Protonation of the ester carbonyl increases the electrophilicity of the carbonyl carbon, allowing nucleophiles like water to add to the carbonyl carbon, forming a tetrahedral alkoxide intermediate . This intermediate then undergoes proton transfer, facilitating the departure of the leaving group .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil.
Isopentyl acetate: A constituent of banana oil.
Ethyl acetate: Commonly used as a solvent.
Properties
IUPAC Name |
benzyl N-(oxomethylidene)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPYEOVMXECQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471643 | |
Record name | Carbonisocyanatidic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69032-16-2 | |
Record name | Carbonisocyanatidic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyloxycarbonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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